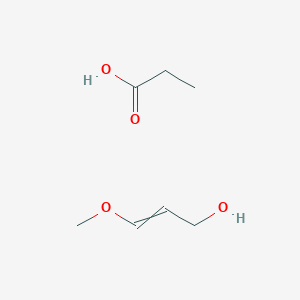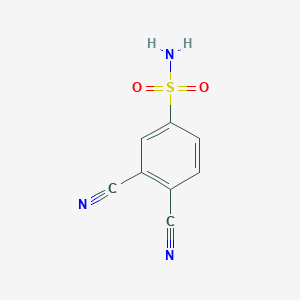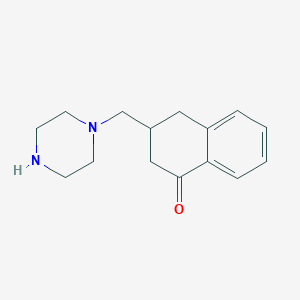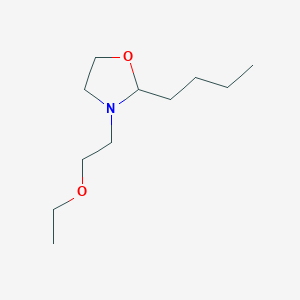![molecular formula C24H22O4 B12553125 2,2'-(1,4-Phenylene)bis[1-(4-methoxyphenyl)ethan-1-one] CAS No. 143304-61-4](/img/structure/B12553125.png)
2,2'-(1,4-Phenylene)bis[1-(4-methoxyphenyl)ethan-1-one]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(1,4-Phenylene)bis[1-(4-methoxyphenyl)ethan-1-one] is an organic compound characterized by its unique structure, which includes a 1,4-phenylene core flanked by two 4-methoxyphenyl ethanone groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis[1-(4-methoxyphenyl)ethan-1-one] typically involves the condensation of 4-methoxyacetophenone with terephthalaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine or pyridine, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products.
化学反応の分析
Types of Reactions
2,2’-(1,4-Phenylene)bis[1-(4-methoxyphenyl)ethan-1-one] can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
2,2’-(1,4-Phenylene)bis[1-(4-methoxyphenyl)ethan-1-one] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism by which 2,2’-(1,4-Phenylene)bis[1-(4-methoxyphenyl)ethan-1-one] exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. In materials science, its electronic properties are influenced by the conjugation of the aromatic rings and the presence of electron-donating methoxy groups, which affect its conductivity and luminescence.
類似化合物との比較
Similar Compounds
1,4-Diacetylbenzene: Similar structure but lacks the methoxy groups.
2,2’-Bis(4-methoxyphenyl)propane: Similar methoxy substitution but different core structure.
4,4’-Dimethoxybenzophenone: Similar methoxy substitution but different connectivity.
Uniqueness
2,2’-(1,4-Phenylene)bis[1-(4-methoxyphenyl)ethan-1-one] is unique due to its combination of a 1,4-phenylene core and two 4-methoxyphenyl ethanone groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in organic electronics and materials science.
特性
CAS番号 |
143304-61-4 |
|---|---|
分子式 |
C24H22O4 |
分子量 |
374.4 g/mol |
IUPAC名 |
1-(4-methoxyphenyl)-2-[4-[2-(4-methoxyphenyl)-2-oxoethyl]phenyl]ethanone |
InChI |
InChI=1S/C24H22O4/c1-27-21-11-7-19(8-12-21)23(25)15-17-3-5-18(6-4-17)16-24(26)20-9-13-22(28-2)14-10-20/h3-14H,15-16H2,1-2H3 |
InChIキー |
VHLMSQMTWJHLQC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)CC(=O)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Phenyl-3-(3-phenylbicyclo[2.2.1]hepta-2,5-dien-2-yl)prop-2-en-1-one](/img/structure/B12553043.png)

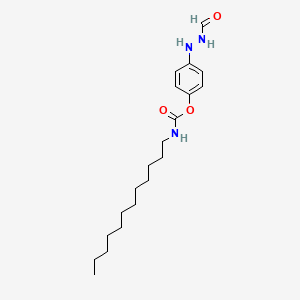
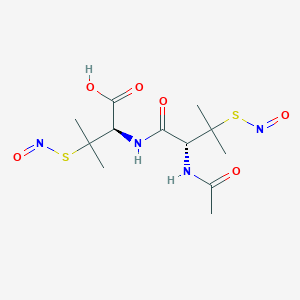
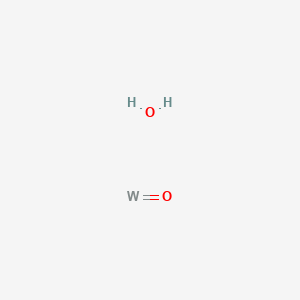

![1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium](/img/structure/B12553072.png)
![[({2-[(1-Phenylethyl)amino]ethyl}amino)methyl]silanetriol](/img/structure/B12553086.png)

